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Compound of Interest

Compound Name: 6-Amino-9H-purine-8-thiol

Cat. No.: B505620 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
8-Mercaptoadenine, a sulfur-containing purine analog, has emerged as a valuable and

versatile precursor in the field of drug discovery. Its unique chemical scaffold allows for diverse

structural modifications at the 8-position, leading to the generation of a wide array of

derivatives with significant therapeutic potential. This technical guide provides a comprehensive

overview of 8-mercaptoadenine's role in the development of novel therapeutic agents, with a

focus on its applications in oncology, virology, and enzyme inhibition. The guide details the

synthesis, biological evaluation, and mechanisms of action of key 8-mercaptoadenine

derivatives, offering valuable insights for researchers and drug development professionals.

Chemical Properties of 8-Mercaptoadenine
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Property Value

CAS Number 7390-62-7

Molecular Formula C₅H₅N₅S

Molecular Weight 167.19 g/mol

Appearance Solid

Melting Point 370-375 °C

Storage Temperature 2-8°C

Therapeutic Applications of 8-Mercaptoadenine
Derivatives
The introduction of various substituents at the thiol group of 8-mercaptoadenine has yielded

derivatives with a broad spectrum of biological activities. These compounds have been

extensively investigated for their potential as anticancer, antiviral, and enzyme-inhibiting

agents.

Anticancer Activity
Derivatives of 8-mercaptoadenine have demonstrated significant cytotoxic effects against

various cancer cell lines. The mechanism of action often involves the induction of apoptosis

and interference with key cellular processes essential for cancer cell proliferation.

Table 1: Anticancer Activity of 8-Thio-Substituted Purine Derivatives
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Compound Cell Line EC₅₀ (µM) Reference

2-Chloro-7-methyl-6-

pyrrolidinobutynylthiop

urine

SNB-19

(Glioblastoma)
5.00 [1]

2-Chloro-7-methyl-6-

pyrrolidinobutynylthiop

urine

C-32 (Melanoma) 7.58 [1]

2,6-Dipropynylthio-7-

methylpurine

SNB-19

(Glioblastoma)
0.07 - 4.08 [2]

2-Chloro-6,8-

dipropynylthio-7-

methylpurine

C-32 (Melanoma) 0.07 - 4.08 [2]

2-Chloro-6,8-di(N-

morpholinylbutynylthio

)-7-methylpurine

MDA-MB-231 (Breast

Adenocarcinoma)
0.07 - 4.08 [2]

Antiviral Activity
The structural similarity of 8-mercaptoadenine derivatives to natural purines allows them to

interfere with viral replication processes. Several analogs have shown promising activity

against a range of viruses.

Table 2: Antiviral Activity of 8-Substituted-2'-Deoxyadenosine Analogues
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Compound Virus
Activity
(Concentration)

Reference

8-Heptynyl derivative Vaccinia virus (VV)
Active at non-cytotoxic

concentrations
[3]

8-Heptynyl derivative
Vesicular stomatitis

virus (VSV)

Active at non-cytotoxic

concentrations
[3]

8-Heptynyl derivative
Cytomegalovirus

(CMV)

Active at non-cytotoxic

concentrations
[3]

8-Heptynyl derivative
Respiratory syncytial

virus (RSV)

Active at non-cytotoxic

concentrations
[3]

8-Propyl derivative
Varicella-zoster virus

(VZV)

Active at non-cytotoxic

concentrations
[3]

8-Propyl derivative
Cytomegalovirus

(CMV)

Active at non-cytotoxic

concentrations
[3]

8-Pentyl derivative
Cytomegalovirus

(CMV)

Active at non-cytotoxic

concentrations
[3]

8-Heptyl derivative Vaccinia virus (VV)
Active at non-cytotoxic

concentrations
[3]

8-Heptyl derivative
Cytomegalovirus

(CMV)

Active at non-cytotoxic

concentrations
[3]

8-Heptyl derivative
Respiratory syncytial

virus (RSV)

Active at non-cytotoxic

concentrations
[3]

8-Heptyl derivative Influenza A
Active at non-cytotoxic

concentrations
[3]

8-Heptenyl derivative Vaccinia virus (VV)
Active at non-cytotoxic

concentrations
[3]

8-Heptenyl derivative
Respiratory syncytial

virus (RSV)

Active at non-cytotoxic

concentrations
[3]
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8-Heptenyl derivative Influenza A
Active at non-cytotoxic

concentrations
[3]

Enzyme Inhibition
A notable class of 8-mercaptoadenine derivatives, the 8-thio-substituted adenosine

nucleotides, have been identified as potent and selective inhibitors of Nucleoside Triphosphate

Diphosphohydrolase-1 (NTPDase1), also known as CD39. This enzyme plays a crucial role in

regulating extracellular nucleotide levels and is implicated in thrombosis, inflammation, and

cancer.

Table 3: Inhibitory Activity of 8-BuS-Adenine Nucleotide Derivatives against NTPDase1

Compound Inhibition Constant (Ki)

8-BuS-AMP <1 µM

8-BuS-ADP <1 µM

8-BuS-ATP <1 µM

Signaling Pathways
The therapeutic effects of 8-mercaptoadenine derivatives are mediated through their interaction

with various cellular signaling pathways.

NTPDase1 Signaling Pathway
8-thio-substituted adenosine nucleotide derivatives inhibit NTPDase1, leading to an

accumulation of extracellular ATP and ADP. This modulation of purinergic signaling can impact

platelet aggregation, immune responses, and tumor microenvironments.
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NTPDase1 signaling pathway and its inhibition.

Apoptosis Signaling Pathways
Many anticancer 8-mercaptoadenine derivatives exert their cytotoxic effects by inducing

programmed cell death, or apoptosis. This can occur through either the extrinsic (death

receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.
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Intrinsic and extrinsic apoptosis pathways.
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Experimental Protocols
Synthesis of 8-Thio-Substituted Adenosine Derivatives
(General Procedure)
This protocol outlines a general method for the synthesis of 8-thio-substituted adenosine

derivatives starting from 8-bromoadenosine.

8-Bromoadenosine Reaction with
Thiourea 8-Mercaptoadenosine Alkylation with

R-X
8-Thio-substituted

Adenosine Derivative

Click to download full resolution via product page

General synthesis workflow.

Materials:

8-Bromoadenosine

Thiourea

Ethanol

Appropriate alkylating agent (R-X, e.g., alkyl halide)

Base (e.g., sodium hydride)

Anhydrous N,N-Dimethylformamide (DMF)

Silica gel for column chromatography

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

Synthesis of 8-Mercaptoadenosine:

Dissolve 8-bromoadenosine and thiourea in ethanol.
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Reflux the mixture for a specified time (e.g., 4-6 hours), monitoring the reaction by thin-

layer chromatography (TLC).

Cool the reaction mixture and collect the precipitate by filtration.

Wash the precipitate with cold ethanol and dry to obtain 8-mercaptoadenosine.

Alkylation of 8-Mercaptoadenosine:

Suspend 8-mercaptoadenosine in anhydrous DMF.

Add a base (e.g., sodium hydride) portion-wise at 0°C and stir for 30 minutes.

Add the alkylating agent (R-X) dropwise and allow the reaction to proceed at room

temperature overnight.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the desired 8-thio-

substituted adenosine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of 8-mercaptoadenine

derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.

Materials:

Cancer cell line of interest

Complete cell culture medium

8-Mercaptoadenine derivative stock solution (in DMSO)
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MTT solution (5 mg/mL in PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Compound Treatment:

Prepare serial dilutions of the 8-mercaptoadenine derivative in culture medium.

Replace the medium in the wells with the medium containing different concentrations of

the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a

positive control (e.g., cisplatin).

MTT Addition and Incubation:

Add MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization and Absorbance Measurement:

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the EC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a

dose-response curve.
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In Vitro Antiviral Activity Assay (Plaque Reduction
Assay)
This protocol is used to determine the antiviral activity of 8-mercaptoadenine derivatives by

quantifying the reduction in viral plaques.

Materials:

Host cell line permissive to the virus of interest

Virus stock

Complete cell culture medium

8-Mercaptoadenine derivative stock solution (in DMSO)

Agarose or methylcellulose overlay medium

Crystal violet staining solution

6-well plates

Procedure:

Cell Seeding:

Seed host cells in 6-well plates to form a confluent monolayer.

Virus Infection and Compound Treatment:

Prepare serial dilutions of the virus and the 8-mercaptoadenine derivative.

Infect the cell monolayers with the virus for 1 hour.

Remove the viral inoculum and add the overlay medium containing different

concentrations of the compound.

Incubation and Plaque Visualization:
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Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

Fix the cells and stain with crystal violet to visualize the plaques.

Data Analysis:

Count the number of plaques in each well.

Calculate the percentage of plaque reduction compared to the virus control.

Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

NTPDase1 Inhibition Assay (Malachite Green Assay)
This assay measures the inhibition of NTPDase1 activity by quantifying the amount of inorganic

phosphate released from ATP hydrolysis.

Materials:

Recombinant human NTPDase1

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)

ATP solution

8-Mercaptoadenine derivative stock solution (in DMSO)

Malachite green reagent

96-well plates

Microplate reader

Procedure:

Enzyme and Inhibitor Pre-incubation:

Add NTPDase1 and different concentrations of the 8-mercaptoadenine derivative to the

wells of a 96-well plate and pre-incubate for a short period.
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Reaction Initiation:

Initiate the enzymatic reaction by adding ATP to the wells.

Reaction Termination and Color Development:

Stop the reaction by adding the malachite green reagent.

Incubate at room temperature to allow for color development.

Absorbance Measurement:

Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

Data Analysis:

Calculate the percentage of NTPDase1 inhibition for each concentration of the compound.

Determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).

Conclusion
8-Mercaptoadenine has proven to be a highly valuable and versatile scaffold for the

development of novel drug candidates. Its amenability to chemical modification has led to the

discovery of derivatives with potent anticancer, antiviral, and enzyme-inhibiting properties. The

data and protocols presented in this technical guide offer a solid foundation for researchers and

drug development professionals to further explore the therapeutic potential of 8-

mercaptoadenine and its analogs. Future research in this area holds significant promise for the

discovery of new and effective treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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